molecular formula C42H53NO11 B610658 SAFit1

SAFit1

Cat. No.: B610658
M. Wt: 747.9 g/mol
InChI Key: OEQZPFWOEOOISR-AKTKKGGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SAFit1 involves several steps, including the formation of a pipecolic ester moiety. The synthetic route typically includes the following steps :

    Formation of the pipecolic ester: This involves the reaction of pipecolic acid with an appropriate alcohol under esterification conditions.

    Introduction of the pyrazole ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Final assembly: The final compound is assembled by coupling the pipecolic ester with the pyrazole derivative under suitable conditions.

Chemical Reactions Analysis

SAFit1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Applications

1. Tool Compound for Research

  • SAFit1 serves primarily as a tool compound for biochemical studies aimed at understanding the role of FKBP51 in various pathophysiological conditions. It has been utilized in experiments to validate FKBP51 as a drug target and assess the effects of pharmacological inhibition in different disease models .

2. Inhibition Studies

  • Research has demonstrated that this compound can effectively inhibit FKBP51 activity in vitro. Studies indicate that while this compound is less potent than its analog SAFit2, it still provides valuable insights into the mechanistic pathways involving FKBP51 .

Therapeutic Potential

1. Chronic Pain Management

  • Recent studies suggest that FKBP51 plays a significant role in chronic pain states. This compound has been explored for its potential to desensitize the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is implicated in pain signaling pathways. This effect could position this compound as a candidate for developing analgesic therapies .

2. Obesity and Metabolic Disorders

  • The inhibition of FKBP51 has been linked to improved metabolic profiles in preclinical models of obesity. This compound’s selectivity for FKBP51 may contribute to modulating metabolic responses, making it a candidate for further exploration in obesity-related research .

Challenges and Limitations

1. Poor Pharmacokinetic Properties

  • One of the primary challenges with this compound is its low cell permeability and significant efflux ratios observed in Caco2 assays. These pharmacokinetic limitations hinder its application as a viable therapeutic agent, necessitating further structural modifications to enhance its bioavailability .

2. Need for Structural Optimization

  • Ongoing research aims to develop more potent analogs with improved drug-like properties based on structure-affinity relationship analyses. Modifications to the molecular structure of this compound are essential to overcome current limitations and enhance its therapeutic efficacy .

Case Studies

Study Focus Findings
NanoBRET Assay Development Evaluated binding affinity of this compoundDemonstrated reduced potency compared to SAFit2; highlighted need for improved cell permeability
Chronic Pain Models Investigated TRPV1 desensitizationThis compound showed potential analgesic effects through TRPV1 modulation; however, further studies needed to confirm efficacy
Obesity Research Explored metabolic effectsInhibition of FKBP51 by this compound linked to favorable metabolic outcomes; requires validation in clinical settings

Biological Activity

SAFit1, a member of the iFit ligand class, has emerged as a significant compound in the field of pharmacology, particularly for its selective inhibition of FKBP51, a protein implicated in various physiological and pathological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on hormonal regulation, and implications for therapeutic applications.

Overview of this compound

This compound is designed to selectively inhibit FKBP51 with a remarkable selectivity ratio exceeding 10,000-fold over its closely related homolog FKBP52. This selectivity is crucial as it allows for targeted therapeutic interventions without affecting other FKBP proteins that may have different physiological roles .

The mechanism by which this compound exerts its biological effects involves binding to a transient pocket in the FKBP51 protein. This binding stabilizes a conformational change that is energetically unfavorable, thus requiring significant binding energy from this compound to facilitate this alteration . Structural studies have shown that this compound binds in a manner that is distinct from other FKBP ligands, allowing for this unprecedented selectivity and functionality .

Case Study: Effects on Cortisol Regulation

Research involving male and female rats has demonstrated that this compound influences cortisol (CORT) secretion, an important hormone involved in stress responses. In acute treatments, this compound did not significantly alter CORT levels in male rats; however, sub-chronic administration resulted in lower stress-induced CORT levels compared to vehicle-treated controls. In females, acute treatment with this compound led to lower mean and stress-induced CORT levels .

Table 1: Effects of this compound on CORT Secretion

Treatment TypeGenderMean CORT LevelsStress-Induced CORT Levels
AcuteMaleNo effectNo effect
Sub-ChronicMaleLowerLower
AcuteFemaleLowerLower

This study highlights the potential of this compound to modulate the hypothalamic-pituitary-adrenal (HPA) axis, suggesting a role in stress management and hormonal balance.

Metabolic Effects

This compound has also been investigated for its metabolic effects in human adipose tissue. A study assessed the impact of this compound on glucose uptake in adipocytes under glucocorticoid treatment. The results indicated that this compound could partially mitigate the inhibitory effects of dexamethasone (a synthetic glucocorticoid) on glucose uptake, suggesting its potential role in addressing insulin resistance associated with type 2 diabetes .

Table 2: Impact of this compound on Glucose Uptake

Treatment ConditionGlucose Uptake Rate (nmol/min/mg)
Dexamethasone OnlyReduced
Dexamethasone + this compound (500 nM)Partially restored

Structural Insights and Drug Development

The structural activity relationship (SAR) analysis of this compound has provided insights into its binding characteristics and potential for further development. The compound's design allows it to engage FKBP51 effectively while minimizing off-target interactions with FKBP12 and FKBP12.6, which are critical for maintaining cardiac function .

Recent advancements have also explored macrocyclic analogs of this compound, which demonstrate enhanced cellular penetration and efficacy in inhibiting FKBP51 within cellular environments . These developments underscore the ongoing efforts to optimize this compound as a therapeutic agent.

Properties

IUPAC Name

2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQZPFWOEOOISR-AKTKKGGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes SAFit1 a promising compound for further research in glioblastoma treatment?

A: this compound exhibits selective inhibition of FK506 Binding Protein 51 (FKBP51) [, ]. Research suggests that FKBP51 plays a role in glioblastoma resistance to treatment and influences Programmed death-ligand 1 (PD-L1) expression []. High PD-L1 levels are associated with a poor prognosis in glioblastoma patients. This compound's ability to potentially modulate these factors makes it an interesting candidate for further investigation in this area.

Q2: What are the future research directions for this compound in the context of glioblastoma and other potential applications?

A: Further research is crucial to fully understand this compound's mechanism of action in regulating PD-L1 expression and influencing glioblastoma resistance []. Exploring its interaction with other signaling pathways downstream of FKBP51/PD-L1 is vital. Additionally, investigating its efficacy in vivo using animal models and comparing its effects to other potential therapeutic strategies will provide valuable insights. Given FKBP51's implication in various psychiatric disorders, obesity, and chronic pain [], exploring this compound's potential in these areas could also be beneficial.

  1. Russo, M., et al. (2016). Study of PD-L1 regulation and expression in glioblastoma and its role in cancer resistance. Cancer Research, 76(14 Supplement), Abstract nr 2216.
  2. Gaali, S. (2018). Elucidation of the molecular and cellular mechanisms of FKBP51-selective inhibitors.

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